![molecular formula C10H13NO2 B12532130 3-[Hydroxy(phenyl)amino]butan-2-one CAS No. 682746-17-4](/img/structure/B12532130.png)
3-[Hydroxy(phenyl)amino]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Hydroxy(phenyl)amino]butan-2-one is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanone, featuring a hydroxy group and a phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)amino]butan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-butanedione with a Grignard reagent, such as phenylmagnesium bromide, in the presence of tetrahydrofuran (THF) at low temperatures . Another method involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis of the resulting α,β-epoxyketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Hydroxy(phenyl)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
3-[Hydroxy(phenyl)amino]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-[Hydroxy(phenyl)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenylamino groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-phenylbutan-2-one: A similar compound with a hydroxy group and a phenyl group attached to the butanone backbone.
4-Phenyl-2-butanone: Lacks the hydroxy group but shares the phenyl and butanone structure.
Uniqueness
3-[Hydroxy(phenyl)amino]butan-2-one is unique due to the presence of both hydroxy and phenylamino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
682746-17-4 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-(N-hydroxyanilino)butan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8,13H,1-2H3 |
Clave InChI |
UFBXZDVVIUYUBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)N(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


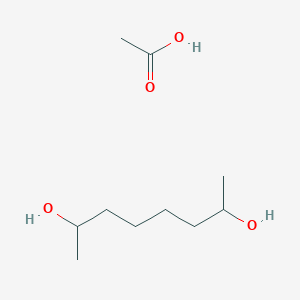
![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
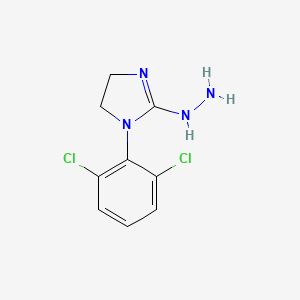
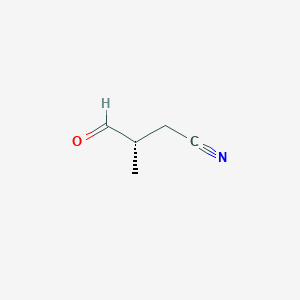

![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)

![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)

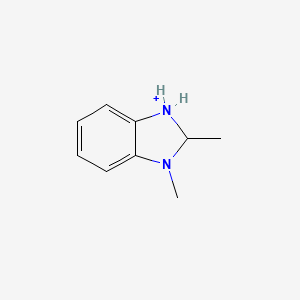

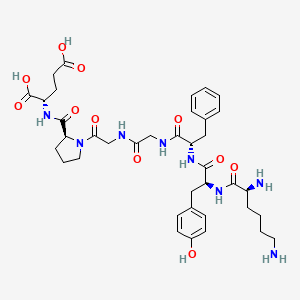
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
